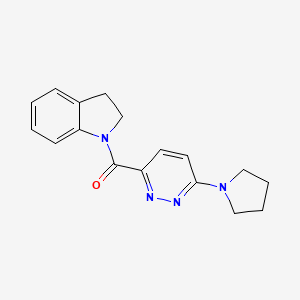

Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone

CAS No.: 1189448-91-6

Cat. No.: VC7329968

Molecular Formula: C17H18N4O

Molecular Weight: 294.358

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1189448-91-6 |

|---|---|

| Molecular Formula | C17H18N4O |

| Molecular Weight | 294.358 |

| IUPAC Name | 2,3-dihydroindol-1-yl-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone |

| Standard InChI | InChI=1S/C17H18N4O/c22-17(21-12-9-13-5-1-2-6-15(13)21)14-7-8-16(19-18-14)20-10-3-4-11-20/h1-2,5-8H,3-4,9-12H2 |

| Standard InChI Key | GZLIJRGFRPPJEL-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCC4=CC=CC=C43 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone features a planar pyridazine ring (six-membered, two adjacent nitrogen atoms) substituted at position 6 with a pyrrolidine moiety (five-membered saturated ring containing one nitrogen atom). The pyridazine ring is linked via a ketone group to an indoline system (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring). The IUPAC name, 2,3-dihydroindol-1-yl-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone, reflects this connectivity.

Table 1: Key Structural Identifiers

| Property | Value |

|---|---|

| CAS No. | 1189448-91-6 |

| Molecular Formula | |

| Molecular Weight | 294.358 g/mol |

| SMILES | C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCC4=CC=CC=C43 |

| InChIKey | GZLIJRGFRPPJEL-UHFFFAOYSA-N |

The planar arrangement of the pyridazine and indoline rings facilitates π-π stacking interactions, as observed in structurally related compounds . The pyrrolidine substituent introduces steric bulk and potential hydrogen-bonding sites, which may influence solubility and receptor binding.

Synthesis and Characterization

Synthetic Pathways

The synthesis of Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone likely involves a multi-step condensation strategy:

-

Formation of the Pyridazin Precursor: A pyridazine ring is functionalized at position 6 with pyrrolidine via nucleophilic substitution or transition metal-catalyzed coupling.

-

Indoline Derivative Preparation: Indoline is synthesized through reduction of indole or cyclization of aniline derivatives.

-

Ketone Bridging: A Friedel-Crafts acylation or nucleophilic acyl substitution couples the pyridazine and indoline moieties via a carbonyl group.

Reaction conditions (e.g., solvent polarity, temperature) critically impact yield and purity. For example, analogous syntheses of pyridazine-indole hybrids report yields of 70–85% using ethanol as a solvent and silica gel chromatography for purification .

Spectroscopic Characterization

-

-NMR: Peaks corresponding to pyrrolidine protons (δ 1.8–2.5 ppm), pyridazine aromatic protons (δ 7.0–8.5 ppm), and indoline methylene groups (δ 3.0–4.0 ppm) are expected.

-

IR Spectroscopy: A strong absorption band near 1680 cm confirms the presence of the carbonyl group .

Physicochemical Properties

Table 2: Physicochemical Profile

| Property | Characteristics |

|---|---|

| Solubility | Low in water; soluble in DMSO, ethanol |

| Melting Point | Not reported (estimated 180–220°C) |

| LogP | ~2.5 (predicted) |

Biological Activity and Research Findings

Mechanistic Hypotheses

While no direct studies on this compound exist, structural analogs provide insights:

-

Pyridazine Derivatives: Inhibit enzymes like phosphodiesterases and kinases by competing with ATP binding .

-

Indoline Scaffolds: Modulate serotonin and dopamine receptors, suggesting potential neuropsychiatric applications .

-

Pyrrolidine Moieties: Enhance blood-brain barrier penetration, making the compound a candidate for central nervous system (CNS) targets.

Anticipated Therapeutic Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume